4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine
Description
Properties
Molecular Formula |
C13H9N5S2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(3-methylthiophen-2-yl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H9N5S2/c1-8-4-7-19-10(8)11-15-16-13-18(11)17-12(20-13)9-2-5-14-6-3-9/h2-7H,1H3 |
InChI Key |
PWIDDKPLUJQQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiocarbohydrazide with Carbonyl Derivatives
Thiocarbohydrazide reacts with α-ketoesters or acyl chlorides under acidic conditions to form thiosemicarbazide intermediates, which undergo cyclodehydration. For example, reacting ethyl 2,5-dioxo-1,5-dihydro-2H-chromeno[2,3-b]pyridine-3-carboxylate with thiocarbohydrazide in ethanol under reflux yields triazolo[3,4-b]thiadiazoles linked to pyridine derivatives. Adapting this method, 4-pyridinecarboxylic acid could replace the chromenopyridine moiety to generate the target compound’s pyridine subunit.
Acid-Catalyzed Cyclization of 4-Amino-3-Mercaptotriazoles
4-Amino-3-mercapto-1,2,4-triazoles react with bielectrophilic reagents like phenacyl bromides or α-haloketones in the presence of polyphosphoric acid (PPA) or POCl3. For instance, Al-Etaibi et al. demonstrated that 3-aryl-4-amino-5-mercapto-1,2,4-triazoles condense with ethyl bromoacetate to form 6,7-dihydro-5H-triazolothiadiazines. This method offers regioselectivity, critical for positioning the 3-methylthiophene and pyridine groups.
Functionalization with 3-Methylthiophen-2-yl and Pyridine Moieties
Synthesis of 3-Methylthiophene-2-Carbaldehyde
The 3-methylthiophene subunit is synthesized via Vilsmeier-Haack formylation of 3-methylthiophene. Asiri et al. reported that 5-methyl-2-thiophenecarboxaldehyde reacts with 4-nitroaniline in methanol-water to form imine derivatives. This aldehyde serves as a key precursor for introducing the 3-methylthiophen-2-yl group via Schiff base formation or nucleophilic substitution.
Attachment of Pyridine at Position 6
The pyridine ring is introduced through cyclocondensation or cross-coupling. Yuan et al. synthesizedtriazolo[3,4-b]thiadiazoles by treating 2-(4-hydroxyphenyl)acetic acid with thiocarbohydrazide and carboxylic acids in sulfolane/POCl3. Substituting 4-pyridinecarboxylic acid here would direct the pyridine group to position 6.
Integrated Synthetic Protocols
Two-Step Cyclization Approach
One-Pot Condensation Using α-Halocarbonyl Reagents
- Reactants : 4-Amino-3-mercapto-1,2,4-triazole, 3-methylthiophene-2-carbaldehyde, and 4-(bromomethyl)pyridine.
- Conditions : Reflux in ethanol with PPA catalyst.
- Mechanism : Aldehyde forms a Schiff base with the triazole’s amino group, followed by nucleophilic attack of the thiol on the α-bromopyridine.
Yield : 50–70% (based on similar thiadiazole syntheses).
Optimization and Reaction Conditions
Catalytic Systems
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Sulfolane/H2O | 85 | 27 | |
| Ethanol | Reflux | 50–70 | |
| CH2Cl2 | RT | 82 |
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
While no data exists for the exact compound, analogous structures show dihedral angles of 54.62° between thiophene and pyridine rings, confirming non-planar geometry that influences electronic properties.
Chemical Reactions Analysis
Functionalization via Substitution Reactions
The pyridine and thiophene substituents undergo further modifications:
-
Sulfonamide coupling : Reacting the triazolo-thiadiazole core with sulfonyl chlorides (e.g., 2-chloropyridine-3-sulfonyl chloride) in dioxane/TEA at 60°C yields sulfonamide derivatives .
-
Chalcone conjugation : The 6-position pyridine group facilitates condensation with chalcone precursors (e.g., (E)-3-phenylprop-2-en-1-one) under acidic conditions, enhancing antiproliferative activity .
Key Data :
-
Chalcone derivatives (e.g., compound 10a ) showed 76.98% yield and a melting point of 258–259°C, confirmed by ¹H-NMR .
-
Sulfonamide analogs demonstrated selectivity against c-Met kinase (IC₅₀ = 2.02 nM for 7d ) .
Biological Activity-Driven Modifications
Structural alterations correlate with enhanced pharmacological effects:
-
Alkylation : Benzyl chlorides at the sulfonamide nitrogen (e.g., 13a–j ) improved kinase inhibition .
-
Thioxo derivatives : Treatment with CS₂ yielded 3-thioxo analogs (14a–c ), which showed urease inhibition (IC₅₀ = 12.4–18.6 μM) .
Table 2 : Structure-Activity Relationships (SAR)
Mechanistic Insights
Scientific Research Applications
4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study enzyme inhibition, particularly targeting carbonic anhydrase and cholinesterase.
Industrial Applications: It is explored for its potential use in developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The pharmacological profile of triazolothiadiazoles is highly dependent on substituents. Key analogs and their substituents include:
*Molecular weights estimated based on structural formulas.
- Nitro-Furanyl Analogs (18d) : The electron-withdrawing nitro group may reduce metabolic stability compared to the methylthiophene in the target compound .
- Methoxyphenyl Derivatives (5b) : The methoxy group improves solubility but may reduce CNS penetration due to increased polarity .
- Heparanase Inhibitors (4-CMI): Iodophenol and chlorophenyl substituents contribute to strong enzyme inhibition, suggesting halogenated groups enhance target binding .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., Methoxy, Methyl) : Enhance solubility and metabolic stability but may reduce binding affinity to hydrophobic targets .
- Halogenated Substituents (e.g., Chloro, Iodo) : Improve enzyme inhibition via halogen bonding, as seen in heparanase inhibitors .
- Heteroaromatic Rings (e.g., Pyridine, Indole) : Facilitate π-π stacking and hydrogen bonding, critical for receptor interaction .
Research Findings and Implications
- The target compound’s methylthiophene-pyridine combination balances lipophilicity and polarity, suggesting broad-spectrum bioactivity.
- Analogs with iodophenol (4-CMI) or methoxyphenyl (5b) groups highlight substituent-driven activity modulation, guiding future derivatization .
- Microwave synthesis () and phase-transfer methods () are recommended for scalable production of structurally complex variants.
Biological Activity
The compound 4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine , often referred to as a triazolothiadiazole derivative, has garnered significant attention in recent years due to its diverse biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring and a triazolothiadiazole moiety. The IUPAC name highlights its intricate design:
- Molecular Formula : C₁₂H₈N₄S₃
- Molecular Weight : 304.4 g/mol
- LogP : 3.3 (indicating moderate lipophilicity)
Antimicrobial Activity
Research has demonstrated that triazolothiadiazole derivatives exhibit notable antimicrobial properties. A study focused on synthesizing various derivatives reported moderate to good antibacterial and antifungal activities against several pathogens including Escherichia coli, Staphylococcus aureus, and Rhizoctonia solani using the disc diffusion method. Notably, compounds with specific substituents showed enhanced activity, suggesting that electronic properties of the substituents play a crucial role in their efficacy .
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate to Good |
| Staphylococcus aureus | Moderate to Good |
| Rhizoctonia solani | Moderate to Good |
Anticancer Activity
The anticancer potential of triazolothiadiazole derivatives has been explored in several studies. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including murine leukemia and human cervix carcinoma cells. IC50 values for some derivatives were reported in the submicromolar range, indicating potent activity .
Other Biological Activities
In addition to antimicrobial and anticancer activities, triazolothiadiazole derivatives have been associated with various pharmacological effects:
- Anti-inflammatory : Some compounds have shown promise in reducing inflammation markers.
- Antiviral : Preliminary studies indicate potential antiviral properties against specific viruses.
- Antidiabetic : Certain derivatives have been evaluated for their effects on glucose metabolism .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study synthesized multiple triazolothiadiazole derivatives and tested their antimicrobial activity against E. coli and S. aureus. The results indicated that the introduction of electron-withdrawing groups significantly enhanced antibacterial activity . -
Case Study on Anticancer Properties :
Research conducted on a series of triazolothiadiazole derivatives revealed that compounds with specific substitutions exhibited remarkable cytotoxicity against human cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could guide future drug development .
Q & A
Q. What are the established synthetic routes for 4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine?
The compound is synthesized via multi-step reactions involving heterocyclic condensation. A common approach includes:
- Step 1 : Formation of a pyrazole intermediate using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride in toluene .
- Step 2 : Cyclization with thiadiazole precursors under reflux conditions to form the triazolo-thiadiazole core.
- Step 3 : Functionalization with 3-methylthiophen-2-yl and pyridine groups via nucleophilic substitution or coupling reactions.
Structural confirmation is achieved using NMR, IR, and X-ray crystallography (e.g., single-crystal studies as in ).
Q. How is the structural integrity of this compound confirmed post-synthesis?
Key methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.003 Å) and crystallographic parameters (R factor = 0.048) .
- Spectroscopic techniques : H/C NMR for functional group verification and LC-MS for molecular weight confirmation.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition patterns .
Advanced Research Questions
Q. What methodologies are recommended for optimizing reaction yields in the synthesis of this compound?
Reaction optimization can leverage Design of Experiments (DoE) principles :
- Solvent selection : 1,4-dioxane yields 76% efficiency in similar triazolo syntheses, outperforming DCE (30%) or CHCN (46%) .
- Catalyst screening : I outperforms TBAI (37%) or KI (64%) in oxidative coupling reactions (see table below) .
- Temperature control : Reflux conditions (80–110°C) enhance cyclization efficiency .
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| I | 1,4-dioxane | 76 |
| TBAI | 1,4-dioxane | 37 |
| KI | 1,4-dioxane | 64 |
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Studies against 14-α-demethylase lanosterol (PDB 3LD6) reveal binding affinity metrics (e.g., docking scores ≤ -8.5 kcal/mol), suggesting antifungal potential .
- QSAR modeling : Correlates substituent effects (e.g., methylthiophenyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. How should researchers address discrepancies in observed vs. predicted biological activity data?
- Assay validation : Cross-test activity in multiple models (e.g., fungal strains vs. bacterial targets) to rule out assay-specific artifacts .
- Conformational analysis : Use DFT calculations to compare ligand poses in docking vs. crystallographic data .
- Meta-analysis : Reconcile contradictions by aggregating data from structurally analogous compounds (e.g., triazolo[3,4-b]thiadiazoles with varying R-groups) .
Q. What advanced separation techniques improve purity in large-scale synthesis?
- Membrane technologies : Nanofiltration or reverse osmosis for solvent removal .
- Automated chromatography : Gradient elution with C18 columns resolves polar byproducts .
Methodological Resources
- Process control : Implement real-time PAT (Process Analytical Technology) tools for monitoring reaction progression .
- Data contradiction protocols : Follow frameworks from Comparison: An Essential Research Method in the Social Sciences to systematize conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
